(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15934279
InChI: InChI=1S/C11H8BClFNO2/c13-8-1-2-10(14)9(6-8)11-5-7(12(16)17)3-4-15-11/h1-6,16-17H
SMILES:
Molecular Formula: C11H8BClFNO2
Molecular Weight: 251.45 g/mol

(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid

CAS No.:

Cat. No.: VC15934279

Molecular Formula: C11H8BClFNO2

Molecular Weight: 251.45 g/mol

* For research use only. Not for human or veterinary use.

(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid -

Specification

Molecular Formula C11H8BClFNO2
Molecular Weight 251.45 g/mol
IUPAC Name [2-(5-chloro-2-fluorophenyl)pyridin-4-yl]boronic acid
Standard InChI InChI=1S/C11H8BClFNO2/c13-8-1-2-10(14)9(6-8)11-5-7(12(16)17)3-4-15-11/h1-6,16-17H
Standard InChI Key HAGDYBKCKZNLLX-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=NC=C1)C2=C(C=CC(=C2)Cl)F)(O)O

Introduction

Chemical Identification and Structural Features

(2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid belongs to the class of heteroarylboronic acids, featuring a pyridine ring at position 4 substituted with a boronic acid group (-B(OH)₂) and a 5-chloro-2-fluorophenyl group at position 2. The compound’s molecular formula is C₁₁H₈BClFNO₂, with a molecular weight of 251.45 g/mol . Key identifiers include:

PropertyValue
IUPAC Name[2-(5-chloro-2-fluorophenyl)pyridin-4-yl]boronic acid
SMILESB(C1=CC(=NC=C1)C2=C(C=CC(=C2)Cl)F)(O)O
InChIKeyHAGDYBKCKZNLLX-UHFFFAOYSA-N
PubChem CID66653035

The planar pyridine ring facilitates π-π stacking interactions, while the electron-withdrawing chloro and fluoro substituents enhance the electrophilicity of the boronic acid group, making it reactive in Suzuki-Miyaura couplings .

Synthesis and Manufacturing

While no explicit synthesis protocol for this compound is documented in peer-reviewed literature, its production likely follows established routes for analogous boronic acids. A plausible pathway involves:

  • Halogenation: Starting with a halogenated pyridine precursor, such as 4-bromopyridine.

  • Suzuki Coupling: Reacting with 5-chloro-2-fluorophenylboronic acid under palladium catalysis to install the aryl group .

  • Boronation: Introducing the boronic acid group via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst.

Critical reaction parameters include:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki couplings .

  • Solvent System: Dioxane/water mixtures (3:1 ratio) to balance solubility and reactivity .

  • Temperature: Reflux conditions (80–100°C) to achieve sufficient reaction rates .

Challenges in synthesis include regioselectivity control during boronation and purification of the polar boronic acid product. Industrial-scale manufacturing by suppliers like Parchem typically employs high-performance liquid chromatography (HPLC) for final purification .

Physicochemical Properties

The compound’s properties are inferred from structural analogs and computational predictions:

PropertyValue/Description
SolubilityModerate in polar aprotic solvents (DMF, DMSO); low in water
Melting PointEstimated 180–220°C (decomposes)
StabilitySensitive to protic solvents; store anhydrous at -20°C
pKa (Boronic Acid)~8.5–9.2 (typical for arylboronic acids)

The boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles underpins its utility in chemical biology and sensor development.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This reaction enables carbon-carbon bond formation between the boronic acid and aryl halides, catalyzed by palladium complexes. For example:

Ar–B(OH)2+Ar’–XPd0Ar–Ar’+B(OH)3+HX\text{Ar–B(OH)}_2 + \text{Ar'–X} \xrightarrow{\text{Pd}^0} \text{Ar–Ar'} + \text{B(OH)}_3 + \text{HX}

Here, (2-(5-Chloro-2-fluorophenyl)pyridin-4-yl)boronic acid acts as the nucleophilic partner, coupling with electron-deficient aryl halides to form biaryl structures common in pharmaceuticals .

Medicinal Chemistry Applications

Boronic acids are increasingly used in drug discovery due to their:

  • Enzyme Inhibition: Reversible binding to catalytic serine residues (e.g., proteasome inhibitors like bortezomib).

  • Improved Pharmacokinetics: Enhanced solubility and membrane permeability compared to carboxylic acids.

While no direct biological data exists for this compound, its structural similarity to kinase inhibitors (e.g., SD-208, PubChem CID 10316032) suggests potential in targeting ATP-binding pockets .

HazardPrecaution
IrritantUse gloves and eye protection
Moisture-SensitiveStore under inert gas (N₂/Ar)
CombustibleKeep away from open flames

Material Safety Data Sheets (MSDS) from suppliers like VulcanChem recommend handling in well-ventilated areas and avoiding prolonged skin contact .

Future Directions

Key research gaps include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral boronic acid derivatives.

  • Biological Profiling: Screening against cancer cell lines and protein kinases to identify lead compounds.

  • Stability Optimization: Formulating prodrugs or protected boronate esters to enhance shelf-life.

Advances in flow chemistry and machine learning-guided catalyst design could revolutionize the synthesis and application of this compound in the coming decade .

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